Nifoxipam

Catalog No.
S1932993
CAS No.
74723-10-7
M.F
C15H10FN3O4
M. Wt
315.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nifoxipam

CAS Number

74723-10-7

Product Name

Nifoxipam

IUPAC Name

5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10FN3O4

Molecular Weight

315.26 g/mol

InChI

InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)

InChI Key

UHFIFTRHLBAWGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F
  • Pharmacology

    Research has explored nifoxipam's mechanisms of action and its effects on the brain. Studies have shown that it interacts with GABA receptors, similar to benzodiazepines [].

  • Analytical Chemistry

    Due to its potential for misuse, nifoxipam detection methods have been developed. These methods are crucial for forensic analysis and identifying new psychoactive substances [, ].

Nifoxipam, known chemically as 3-hydroxydesmethylflunitrazepam, is a member of the benzodiazepine class of compounds. It is primarily recognized as a minor metabolite of flunitrazepam, a well-known sedative and anxiolytic agent. Nifoxipam has garnered attention for its strong tranquillising and sleep-prolonging effects, which are attributed to its action on the gamma-aminobutyric acid (GABA) receptors in the brain. The molecular formula for Nifoxipam is C15H10FN3O4, and it has a molar mass of approximately 315.26 g/mol .

  • The specific mechanism of action of nifoxipam is not fully elucidated in scientific research. However, based on its classification as a benzodiazepine, it is likely to interact with GABA receptors in the central nervous system, producing similar effects to other benzodiazepines like sedation and sleep promotion []. Further research is needed to confirm this mechanism.
  • Due to its emergence as a designer drug, nifoxipam's safety profile is not well established.
  • Studies suggest potential risks similar to other benzodiazepines, including drowsiness, dizziness, and respiratory depression [].
  • The lack of specific data on toxicity necessitates caution and highlights the need for further research on its safety profile.
, including:

  • Oxidation: Addition of oxygen or removal of hydrogen, leading to oxidized derivatives.
  • Reduction: Addition of hydrogen or removal of oxygen, resulting in reduced derivatives.
  • Substitution: Replacement of one functional group with another.

Common reagents involved in these reactions include hydrogen peroxide and sodium borohydride. The major products formed from these reactions are various hydroxylated, oxidized, and substituted derivatives, each possessing distinct chemical and pharmacological properties.

Nifoxipam acts as a positive allosteric modulator of GABA receptors, enhancing GABAergic neurotransmission. This mechanism leads to decreased neuronal excitability, contributing to its therapeutic effects such as sedation and muscle relaxation. Research indicates that Nifoxipam has lower toxicity compared to other benzodiazepines like lormetazepam and flunitrazepam in animal models . Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME), with significant metabolic pathways leading to various amino and acetamino metabolites excreted in urine.

The synthesis of Nifoxipam can be achieved through the demethylation of flunitrazepam followed by hydroxylation. This process requires specific reagents and catalysts under controlled conditions to ensure stability and purity. Industrial production methods typically involve automated reactors optimized for high yield and purity while adhering to regulatory standards .

Nifoxipam is primarily utilized in research settings due to its tranquillising properties. It has been sold online as a designer drug but lacks extensive clinical usage or approval for medical applications. Its potential applications are mainly in the study of GABAergic systems and their role in anxiety and sleep disorders .

Studies have shown that Nifoxipam interacts with various enzymes and proteins within the body. Its metabolic pathways are influenced by factors such as age, genetic polymorphisms, and concurrent medications, which can affect its efficacy and safety profile . The compound's interactions with other drugs have not been extensively documented but warrant further investigation given its structural similarities to other benzodiazepines.

Nifoxipam shares structural similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureKey FeaturesToxicity Level
FlunitrazepamC16H12FN3O3Strong sedative effects; higher toxicityHigher compared to Nifoxipam
LormetazepamC15H14ClN3O3Anxiolytic properties; moderate toxicityModerate
DiazepamC16H13ClN2OWidely used for anxiety; longer half-lifeModerate
ClonazepamC15H10ClN3O3Anticonvulsant properties; moderate toxicityModerate

Uniqueness of Nifoxipam:

  • Nifoxipam is characterized by its lower toxicity profile compared to flunitrazepam and lormetazepam.
  • It serves primarily as a metabolite rather than a primary therapeutic agent.
  • Its specific action on GABA receptors contributes to its unique pharmacological effects among benzodiazepines .

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

315.06553397 g/mol

Monoisotopic Mass

315.06553397 g/mol

Heavy Atom Count

23

UNII

9O6C9M3CH6

Wikipedia

Nifoxipam

Dates

Modify: 2023-08-16

Explore Compound Types